molecular formula C13H10Cl2O B2852095 3,4'-Dichlorobenzhydrol CAS No. 68240-78-8; 842140-75-4

3,4'-Dichlorobenzhydrol

Cat. No.: B2852095
CAS No.: 68240-78-8; 842140-75-4
M. Wt: 253.12
InChI Key: POZLIZQAIMSSHZ-UHFFFAOYSA-N
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Description

3,4'-Dichlorobenzhydrol (CAS: Not explicitly listed in evidence; possible nomenclature ambiguity exists) is a chlorinated benzhydrol derivative. Structurally, it consists of two benzene rings connected by a central carbon bearing a hydroxyl group, with chlorine substituents at the 3-position of one ring and the 4'-position of the other.

Key properties of benzhydrol derivatives include:

  • Molecular formula: C₁₃H₁₀Cl₂O (common across dichlorobenzhydrol isomers).
  • Functional groups: Hydroxyl (-OH) and chlorine substituents, influencing solubility and reactivity .
  • Applications: Primarily as pesticide metabolites (e.g., degradates of dicofol) and analytical reference standards .

Properties

CAS No.

68240-78-8; 842140-75-4

Molecular Formula

C13H10Cl2O

Molecular Weight

253.12

IUPAC Name

(3-chlorophenyl)-(4-chlorophenyl)methanol

InChI

InChI=1S/C13H10Cl2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H

InChI Key

POZLIZQAIMSSHZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)Cl)O

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The position of chlorine substituents significantly impacts physicochemical properties. A comparative analysis is provided below:

Property 3,4'-Dichlorobenzhydrol (Inferred) 4,4'-Dichlorobenzhydrol 2,4'-Dichlorobenzhydrol
CAS Number Not explicitly listed 90-97-1 43171-49-9
Molecular Weight 253.12 g/mol 253.12 g/mol 253.12 g/mol
Melting Point Likely lower than 4,4' isomer* 91–95°C Data unavailable
Boiling Point ~386°C (estimated) 386.1°C at 760 mmHg Data unavailable
Density ~1.3 g/cm³ (estimated) 1.325 g/cm³ Data unavailable
Water Solubility Insoluble Insoluble Likely insoluble
Symmetry Asymmetric Symmetric (para-substituted) Asymmetric

*Rationale: Symmetric isomers (e.g., 4,4'-) typically exhibit higher melting points due to enhanced crystal lattice stability compared to asymmetric isomers (e.g., 3,4'- or 2,4'-) .

Environmental Fate and Degradation

Dichlorobenzhydrol isomers are recognized as environmental degradates of dicofol , a pesticide. Key findings include:

  • 4,4'-Dichlorobenzhydrol: A major degradate of dicofol, forming alongside dichlorobenzophenone (DCBP) and chlorobenzoic acid (CBA) .
  • This compound: Limited data on environmental prevalence, but asymmetric substitution may reduce persistence compared to 4,4'-isomer due to lower thermodynamic stability .

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